Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate
Description
Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate is a chemical compound with the molecular formula C11H13ClN2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring substituted with a chloro and formyl group, along with a tert-butyl carbamate moiety.
Properties
Molecular Formula |
C13H17ClN2O3 |
|---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-chloro-6-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H17ClN2O3/c1-13(2,3)19-12(18)15-5-4-10-6-9(14)7-11(8-17)16-10/h6-8H,4-5H2,1-3H3,(H,15,18) |
InChI Key |
FOBDEGWJKOMIFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate typically involves the reaction of 4-chloro-6-formylpyridine with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate
- Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate
- Tert-butyl (6-formylpyridin-2-yl)carbamate
Uniqueness
Tert-butyl 2-(4-chloro-6-formylpyridin-2-YL)ethylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chloro and formyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
